4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride
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Overview
Description
4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H6F4O3S and a molecular weight of 258.19 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl chloride with fluoride sources under specific conditions . The reaction conditions often include the use of solvents and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include fluoride sources, nucleophiles, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride involves the covalent modification of serine residues in enzymes. The sulfonyl fluoride group reacts with the hydroxyl group of the serine residue, forming a stable sulfonyl enzyme derivative . This modification can inhibit the enzyme’s activity, making it a valuable tool in studying enzyme function and developing enzyme inhibitors.
Comparison with Similar Compounds
4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride can be compared with other similar compounds, such as:
4-(2,2,2-Trifluoroethoxy)toluene: This compound has a similar trifluoroethoxy group but lacks the sulfonyl fluoride functionality.
4-(chlorosulfonyl)benzene-1-sulfonyl fluoride: This compound contains a chlorosulfonyl group instead of the trifluoroethoxy group, leading to different reactivity and applications.
1-methyl-4-(2,2,2-trifluoroethoxy)benzene: Similar to this compound but with a methyl group instead of the sulfonyl fluoride.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in scientific research.
Properties
Molecular Formula |
C8H6F4O3S |
---|---|
Molecular Weight |
258.19 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethoxy)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H6F4O3S/c9-8(10,11)5-15-6-1-3-7(4-2-6)16(12,13)14/h1-4H,5H2 |
InChI Key |
IWXMXPBZERZLQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)(F)F)S(=O)(=O)F |
Origin of Product |
United States |
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